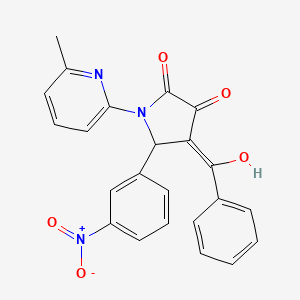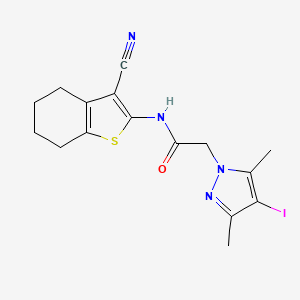![molecular formula C14H17N5O3 B11063200 ethyl {3,5-dimethyl-4-[(pyrazin-2-ylcarbonyl)amino]-1H-pyrazol-1-yl}acetate](/img/structure/B11063200.png)
ethyl {3,5-dimethyl-4-[(pyrazin-2-ylcarbonyl)amino]-1H-pyrazol-1-yl}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 2-{3,5-DIMETHYL-4-[(2-PYRAZINYLCARBONYL)AMINO]-1H-PYRAZOL-1-YL}ACETATE is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{3,5-DIMETHYL-4-[(2-PYRAZINYLCARBONYL)AMINO]-1H-PYRAZOL-1-YL}ACETATE typically involves the reaction of 3,5-dimethyl-4-amino-1H-pyrazole with ethyl 2-bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-{3,5-DIMETHYL-4-[(2-PYRAZINYLCARBONYL)AMINO]-1H-PYRAZOL-1-YL}ACETATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ethyl ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
ETHYL 2-{3,5-DIMETHYL-4-[(2-PYRAZINYLCARBONYL)AMINO]-1H-PYRAZOL-1-YL}ACETATE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of ETHYL 2-{3,5-DIMETHYL-4-[(2-PYRAZINYLCARBONYL)AMINO]-1H-PYRAZOL-1-YL}ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activities.
Comparison with Similar Compounds
Similar Compounds
3-Ethyl-2,5-dimethylpyrazine: This compound shares a similar pyrazine structure but lacks the ester and amide functionalities present in ETHYL 2-{3,5-DIMETHYL-4-[(2-PYRAZINYLCARBONYL)AMINO]-1H-PYRAZOL-1-YL}ACETATE.
2,3,5-Trimethylpyrazine: Another pyrazine derivative with different substitution patterns, leading to distinct chemical and biological properties.
Uniqueness
The uniqueness of ETHYL 2-{3,5-DIMETHYL-4-[(2-PYRAZINYLCARBONYL)AMINO]-1H-PYRAZOL-1-YL}ACETATE lies in its specific combination of functional groups, which confer unique reactivity and biological activity. The presence of both pyrazole and pyrazine moieties, along with the ester and amide functionalities, makes it a versatile compound for various applications .
Properties
Molecular Formula |
C14H17N5O3 |
|---|---|
Molecular Weight |
303.32 g/mol |
IUPAC Name |
ethyl 2-[3,5-dimethyl-4-(pyrazine-2-carbonylamino)pyrazol-1-yl]acetate |
InChI |
InChI=1S/C14H17N5O3/c1-4-22-12(20)8-19-10(3)13(9(2)18-19)17-14(21)11-7-15-5-6-16-11/h5-7H,4,8H2,1-3H3,(H,17,21) |
InChI Key |
AKADZFLLVUXCMB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C(=C(C(=N1)C)NC(=O)C2=NC=CN=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,2,10,14-tetrazapentacyclo[11.8.0.03,11.04,9.015,20]henicosa-2,4,6,8,11,13,15,17,19-nonaen-21-one](/img/structure/B11063117.png)
![{4-[2-(4-fluorobenzyl)-2H-tetrazol-5-yl]phenoxy}acetic acid](/img/structure/B11063130.png)

![14-phenyl-11-thia-3,5,6,7,8,13-hexazapentacyclo[10.8.0.02,10.05,9.015,20]icosa-1(12),2(10),3,6,8,13,15(20)-heptaene](/img/structure/B11063139.png)

![N-cyclopropyl-7-(1H-tetrazol-1-yl)dibenzo[b,d]furan-2-sulfonamide](/img/structure/B11063146.png)
![3-[(4-iodo-1H-pyrazol-1-yl)methyl]-N-(pyridin-3-ylmethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11063147.png)
![5,5'-[1,3-Benzodioxole-5,6-diylbis(methylenethio)]bis(1,3,4-thiadiazol-2-amine)](/img/structure/B11063153.png)
![4-tert-butyl-N-[(4-tert-butylphenyl)sulfonyl]-N-(1-methyl-1H-benzimidazol-2-yl)benzenesulfonamide](/img/structure/B11063166.png)
![ethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B11063168.png)

![methyl 3-(3-hydroxy-6-{[(3-methoxyphenyl)sulfanyl]methyl}-4-oxo-4H-pyran-2-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)propanoate](/img/structure/B11063188.png)
![4-(furan-2-yl)-7,14,14-trimethyl-13-oxa-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B11063190.png)
![5-(3,4-Dichlorophenyl)-2-methyl-5,6-dihydropyrazolo[1,5-c]quinazoline](/img/structure/B11063199.png)
